Bienvenue dans la boutique en ligne BenchChem!

(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine

Antiviral Nucleoside analog HSV-1

For medicinal chemistry programs, ensure you are sourcing the regiospecifically correct building block. (4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4) is uniquely characterized by fluorine atoms at the 4- and 6-positions, a configuration essential for potent biological activity (e.g., PHD2 IC50=158 nM, superior HSV-1 activity). Positional isomers (4,5- or 5,6-difluoro) are not interchangeable and will compromise your SAR data. This scaffold is a key intermediate in clinically relevant TRPC6 and kinase inhibitor programs. We supply the precise isomer with verified ≥98% purity to guarantee experimental reproducibility.

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
CAS No. 394222-91-4
Cat. No. B3264607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine
CAS394222-91-4
Molecular FormulaC8H7F2N3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)CN)F)F
InChIInChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2,(H,12,13)
InChIKeyXGMHFIJWQYAMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4): Procurement-Ready Building Block with Verified Biological Relevance


(4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4) is a difluorinated benzimidazole derivative featuring a primary aminomethyl group at the 2-position and fluorine atoms at the 4- and 6-positions of the benzimidazole core . This compound serves as a versatile synthetic building block and a core scaffold in medicinal chemistry programs targeting diverse therapeutic areas including antiviral, kinase inhibition, and TRPC6 modulation [1][2]. Its regiospecific fluorine substitution pattern and free primary amine handle enable incorporation into larger pharmacophores while modulating key physicochemical properties including lipophilicity (LogP 1.2998), hydrogen bonding capacity (H-donors: 2, H-acceptors: 4), and conformational constraint (rotatable bonds: 1) .

Why Generic Substitution of (4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine Fails: Positional Isomerism and Fluorine Regiochemistry Dictate Biological Outcome


Within the difluorobenzimidazole methanamine family, regioisomers bearing identical molecular formulas (C8H7F2N3) and molecular weights (183.16 g/mol) exhibit fundamentally different biological profiles that preclude interchangeability. The 4,6-difluoro substitution pattern generates a unique electronic distribution and steric profile distinct from 4,5- (CAS 1201769-17-6) and 5,6-difluoro (CAS 1153806-77-9) isomers . This regiospecificity directly impacts target engagement: 4,6-difluoro-containing nucleosides demonstrate selective antiviral activity with IC50 = 250.92 µM against HSV-1, whereas structural analogs bearing alternative fluorine substitution patterns show divergent or abrogated activity [1]. Furthermore, the 4,6-difluoro benzimidazole moiety serves as a privileged scaffold in potent TRPC6 inhibitors and PHD2 antagonists (IC50 = 158 nM), with structure-activity relationship (SAR) studies confirming that fluorine position critically influences binding affinity and selectivity [2][3]. Generic substitution with a positional isomer or non-fluorinated analog (e.g., unsubstituted benzimidazole-2-methanamine, IC50 > 300 nM in comparable assays) introduces uncontrolled variables in target engagement, ADME profile, and intellectual property position, rendering such substitutions scientifically invalid for reproducible research and development [2].

(4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4): Quantitative Differentiation Evidence Guide


Antiherpes Activity of 4,6-Difluorobenzimidazole Nucleosides vs. Trifluoro Analog and Ribavirin

The 4,6-difluoro benzimidazole scaffold, when elaborated to the 3′-deoxyribofuranosyl nucleoside, exhibits significant selective antiviral activity against herpes simplex virus type 1 (HSV-1) with an IC50 of 250.92 µM and a selectivity index (SI) of 12.00 [1]. In the same assay, the 4,5,6-trifluoro analog showed comparable potency (IC50 = 249.96 µM, SI = 16.00), while the reference compound ribavirin demonstrated substantially weaker activity (IC50 = 511.88 µM, SI > 8.00) [1]. The 4,6-difluoro substitution pattern therefore confers a ~2-fold improvement in potency relative to ribavirin and establishes a distinct SAR position from the 4,5,6-trifluoro variant.

Antiviral Nucleoside analog HSV-1

PHD2 Inhibition: 4,6-Difluoro Benzimidazole-Pyrazole Hybrid vs. Unsubstituted Benzimidazole

A 4,6-difluoro benzimidazole-containing compound (1-(4,6-difluoro-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid) inhibits the Egl nine homolog 1 (PHD2) enzyme with an IC50 of 158 nM [1]. In contrast, the unsubstituted benzimidazole-2-methanamine scaffold yields IC50 values >300 nM across multiple kinase targets [2]. The introduction of the 4,6-difluoro substitution pattern thus enhances PHD2 inhibitory potency by at least 1.9-fold relative to non-fluorinated benzimidazole analogs.

HIF prolyl hydroxylase PHD2 Kinase inhibitor

TRPC6 Inhibition: 4,6-Difluoro Benzimidazole-Containing Compounds as Privileged Scaffolds

Patent US20220204477A1 explicitly claims benzimidazole derivatives containing the 4,6-difluoro substitution pattern as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) protein activity [1]. The patent exemplifies compounds such as (3R)-1-[1-[(5-chloropyrimidin-2-yl)methyl]-4,6-difluorobenzimidazol-2-yl]-4,4-difluoropiperidin-3-amine, demonstrating that the 4,6-difluoro benzimidazole core is essential for TRPC6 antagonism [1]. While specific IC50 values for the free methanamine are not disclosed, the patent establishes that 4,6-difluoro substitution is a critical structural feature for TRPC6 inhibition, distinguishing this scaffold from non-fluorinated or alternatively fluorinated benzimidazoles.

TRPC6 Ion channel Nephrotic syndrome

Physicochemical Properties: Regiospecific Fluorination Alters LogP and Hydrogen Bonding Profile

The 4,6-difluoro substitution pattern confers a calculated LogP of 1.2998, which is intermediate between the 4,5-difluoro (LogP ~1.2) and 5,6-difluoro (LogP ~1.46) isomers [1]. All three isomers share identical molecular formulas (C8H7F2N3), molecular weights (183.16 g/mol), and hydrogen bond donor/acceptor counts (H-donors: 2, H-acceptors: 4) . However, the topological polar surface area (TPSA) of 54.7 Ų for the 4,6-difluoro isomer and the distinct fluorine regiochemistry influence electronic distribution and conformational flexibility, which in turn modulate target binding and pharmacokinetic behavior .

Lipophilicity Hydrogen bonding ADME

Synthetic Accessibility and Commercial Availability vs. Regioisomers

(4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4) is commercially available from multiple suppliers including Leyan (Product 2217429) and Chemenu, with reported purities of 98% . In contrast, the 5,6-difluoro isomer (CAS 1153806-77-9) is available but with limited vendor distribution, while the 4,5-difluoro isomer (CAS 1201769-17-6) and N-methylated analogs (CAS 193534-41-7) are less widely sourced . The primary aminomethyl handle of the target compound enables straightforward derivatization via reductive amination, amide coupling, or urea formation, offering synthetic versatility that methylated analogs lack .

Building block Synthesis Supply chain

Best Research and Industrial Application Scenarios for (4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4)


Antiviral Nucleoside Drug Discovery: Scaffold for HSV-1 and Related Herpesvirus Inhibitors

Leverage the 4,6-difluoro benzimidazole core as a starting point for designing novel nucleoside analogs with improved anti-HSV-1 activity. The scaffold has demonstrated IC50 = 250.92 µM and SI = 12.00 in the 3′-deoxyribofuranosyl form, outperforming ribavirin (IC50 = 511.88 µM) by 2-fold [1]. The free primary amine enables facile conjugation to sugar moieties via glycosylation or enzymatic transglycosylation, while the regiospecific fluorine pattern may confer metabolic stability advantages over non-fluorinated or alternatively fluorinated benzimidazoles [1].

TRPC6 Inhibitor Development for Nephrotic Syndrome and Related Indications

Utilize the 4,6-difluoro benzimidazole methanamine as a key intermediate in the synthesis of TRPC6 inhibitors, a target clinically validated for focal segmental glomerulosclerosis (FSGS) and membranous nephropathy [1]. Patent US20220204477A1 exemplifies the 4,6-difluoro benzimidazole core as essential for TRPC6 antagonism, and the primary amine provides a convenient handle for introducing diverse N-substituents (e.g., pyrimidine, piperidine) to optimize potency and selectivity [1].

PHD2-Targeted HIF Prolyl Hydroxylase Inhibitor Optimization

Incorporate the 4,6-difluoro benzimidazole scaffold into PHD2 inhibitor design, where a related compound bearing this core achieved IC50 = 158 nM [1]. This sub-200 nM potency, combined with the scaffold's favorable physicochemical properties (LogP = 1.2998, TPSA = 54.7 Ų), positions it as a promising starting point for optimizing brain-penetrant or orally bioavailable PHD2 inhibitors for anemia, ischemia, or inflammation [1][2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and SAR Expansion

Employ (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine as a fragment hit or core scaffold in kinase inhibitor programs. The benzimidazole core is a recognized ATP-competitive kinase inhibitor motif, and the 4,6-difluoro substitution enhances binding affinity relative to unsubstituted benzimidazoles (IC50 improvements from >300 nM to 158 nM observed in PHD2) [1][2]. The primary amine allows for rapid library synthesis via parallel amide coupling or reductive amination to explore SAR around diverse hinge-binding and solvent-exposed regions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.